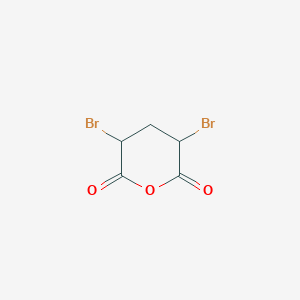
3,5-Dibromo-dihydro-pyran-2,6-dione
概要
説明
3,5-Dibromo-dihydro-pyran-2,6-dione: is a derivative of pyruvic acid and is known for its significant properties in various fields of research and industry. This compound has the molecular formula C5H4Br2O3 and a molecular weight of 271.892 g/mol . It is also referred to as bromopyruvic acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione typically involves the bromination of dihydro-pyran-2,6-dione. The reaction conditions often include the use of bromine in an appropriate solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound involve large-scale bromination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 3,5-Dibromo-dihydro-pyran-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of dihydro-pyran-2,6-dione.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and ketones.
Reduction: The major product is dihydro-pyran-2,6-dione.
Substitution: Substituted pyran-2,6-dione derivatives.
科学的研究の応用
Chemistry: 3,5-Dibromo-dihydro-pyran-2,6-dione is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, particularly in cancer treatment. It is being investigated for its role in disrupting cancer cell metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 3,5-Dibromo-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt metabolic processes, leading to potential therapeutic effects, particularly in cancer cells where metabolism is often dysregulated.
類似化合物との比較
3,5-Dimethyl-dihydro-pyran-2,6-dione: This compound has similar structural features but with methyl groups instead of bromine atoms.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another related compound with hydroxyl and methyl groups.
Uniqueness: 3,5-Dibromo-dihydro-pyran-2,6-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as an enzyme inhibitor.
特性
IUPAC Name |
3,5-dibromooxane-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKMZHCBCNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC(=O)C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
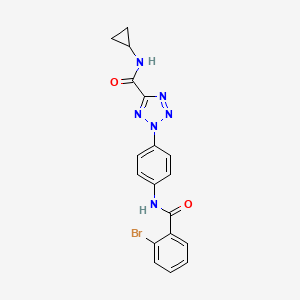
![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)
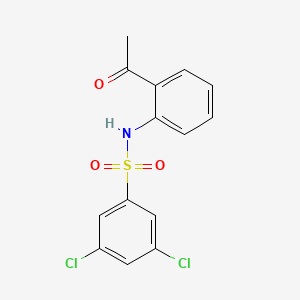
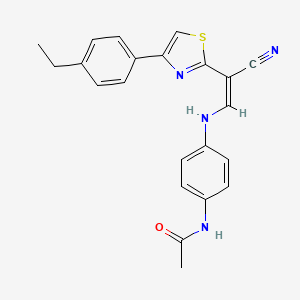
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)

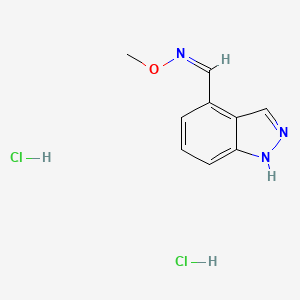
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2680545.png)
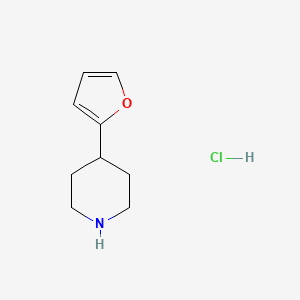
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
